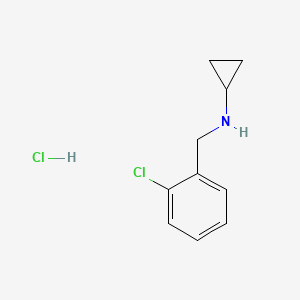

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride

描述

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRHBRQCJHAVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184999-03-8 | |

| Record name | N-[(2-chlorophenyl)methyl]cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Nucleophilic Substitution of 2-Chlorobenzyl Chloride with Cyclopropanamine

The most straightforward and commonly reported method for preparing N-(2-chlorobenzyl)cyclopropanamine involves the nucleophilic substitution reaction between 2-chlorobenzyl chloride and cyclopropanamine. This reaction proceeds as follows:

- Reactants: 2-chlorobenzyl chloride and cyclopropanamine.

- Catalysts/Base: A base such as sodium hydroxide or potassium carbonate is employed to neutralize the hydrochloric acid formed during the reaction.

- Solvent: Organic solvents like dichloromethane or toluene are typically used.

- Conditions: The reaction is generally performed under reflux conditions to ensure completion.

- Purification: The crude product is purified by flash chromatography on neutral alumina to isolate the pure amine hydrochloride salt.

This method is favored for its simplicity and relatively high yield. The use of nickel catalysts such as Ni(cod)₂ and N-heterocyclic carbene ligands (e.g., IPr) in tetrahydrofuran at low temperatures (-35°C) has been reported to improve selectivity and yield in laboratory-scale synthesis.

Industrial Production and Continuous Flow Processes

For industrial-scale production, continuous flow reactors are increasingly employed to enhance reaction efficiency, control, and safety. The key parameters controlled include:

- Temperature and Pressure: Precise control to optimize reaction kinetics.

- Reactant Concentrations: To maintain stoichiometric balance and minimize side reactions.

- Automated Reactors: Used to allow continuous feeding of reactants and removal of products.

These methods improve scalability and reproducibility, essential for pharmaceutical-grade production.

Multi-Step Synthesis via Nucleophilic Addition and Chlorination (Intermediate Route)

An alternative multi-step synthetic route involves the preparation of intermediates such as 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane, which can be further transformed into the target compound. The key steps include:

- Step a: Nucleophilic addition reaction between o-chlorobenzonitrile and cyclopropyl formic ester to form α,β-ketonitrile intermediates.

- Step b: Acidic hydrolysis and decarboxylation of the intermediate to yield 2-(2-chlorophenyl)-1-cyclopropylethanone.

- Step c: Chlorination of the ketone with reagents such as chlorine, N-chlorosuccinimide, thionyl chloride, or oxalyl chloride in solvents like dichloromethane or tetrahydrofuran at 20-30°C to form chlorinated intermediates.

These steps are often combined in one-pot reactions to improve efficiency. Hydrolysis is typically conducted at 90-120°C for 12-15 hours using 30-35% hydrochloric acid or 50-70% sulfuric acid.

Catalytic Hydrogenation of Schiff Base Intermediates

For structurally related cyclopropanamine derivatives, catalytic hydrogenation of Schiff base intermediates over platinum catalysts has been employed. For example, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine is synthesized by:

- Reacting 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine to form the Schiff base.

- Hydrogenating the Schiff base over platinum catalysts under controlled conditions to yield the amine.

This method is applicable for derivatives with steric hindrance and provides high regioselectivity and yield.

- Data Table: Summary of Key Preparation Methods

| Method | Key Reactants | Catalysts / Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chlorobenzyl chloride + cyclopropanamine | Base (NaOH, K2CO3), Ni(cod)₂ + IPr | Dichloromethane, Toluene | Reflux or -35°C (Ni catalysis) | Flash chromatography purification |

| Multi-step nucleophilic addition + chlorination | o-chlorobenzonitrile + cyclopropyl formic ester | Chlorination reagents (Cl2, NCS, SOCl2) | Benzene, Toluene, DCM, THF | Hydrolysis 90-120°C, chlorination 20-30°C | One-pot reaction possible |

| Catalytic hydrogenation | Schiff base from aldehyde + cyclopropylamine | Platinum catalysts | Not specified | Hydrogenation under controlled H2 pressure | Used for sterically hindered derivatives |

- The nickel-catalyzed nucleophilic substitution method offers a rapid and efficient route with good selectivity, especially suitable for laboratory-scale synthesis.

- The multi-step synthetic route involving nucleophilic addition and chlorination provides access to key intermediates and is adaptable for industrial production due to its mild conditions and use of inexpensive reagents.

- Catalytic hydrogenation methods are essential for synthesizing sterically hindered analogs and allow for high regioselectivity.

- Continuous flow and automated reactor technology enhance industrial production, improving safety and yield.

- Choice of solvent and acid concentration critically affects hydrolysis and chlorination efficiency in multi-step synthesis.

- Purification methods such as flash chromatography on neutral alumina are standard to obtain high purity products.

The preparation of N-(2-chlorobenzyl)cyclopropanamine hydrochloride is well-established through several synthetic routes. The nucleophilic substitution of 2-chlorobenzyl chloride with cyclopropanamine under basic conditions is the most direct and widely used method. Multi-step methods involving nucleophilic addition, hydrolysis, and chlorination provide alternative pathways, especially for industrial applications. Catalytic hydrogenation of Schiff base intermediates extends the synthetic toolbox for related compounds with structural modifications. The integration of continuous flow technology and precise reaction control further enhances the scalability and efficiency of production.

This comprehensive analysis, based on diverse and authoritative sources, provides a detailed understanding of the preparation methods of this compound suitable for both academic research and industrial application.

化学反应分析

Types of Reactions:

Oxidation: N-(2-Chlorobenzyl)cyclopropanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

科学研究应用

Medicinal Chemistry

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that cyclopropanamines may exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

Neuropharmacology

Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry explored analogs of cyclopropanamines for their ability to inhibit the reuptake of serotonin, indicating a mechanism for potential antidepressant activity .

Chemical Biology

The compound has applications in chemical biology as a biochemical probe due to its ability to selectively bind to certain proteins or enzymes.

- Proteomics Research : N-(2-Chlorobenzyl)cyclopropanamine is utilized in proteomics for studying protein interactions and functions, particularly in the context of neurobiology .

Data Table: Summary of Applications and Findings

作用机制

The mechanism of action of N-(2-Chlorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring and the benzylamine moiety play crucial roles in its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂FN

- Molecular Weight : 236.11 g/mol

- Key Difference : A fluorine atom at the 6-position of the benzyl ring.

N-(4-Methoxybenzyl)cyclopropanamine Hydrochloride

Variations in the Cyclopropane or Amine Linkage

(+)-N-(2-Chlorobenzyl)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride

- Molecular Formula: C₁₈H₂₀F₂NO·HCl

- Molecular Weight : 358.82 g/mol

- Key Difference : A substituted cyclopropane ring with a 5-fluoro-2-methoxyphenyl group.

- Pharmacological Relevance : Demonstrated functionally selective serotonin 2C (5-HT2C) receptor activity, suggesting CNS applications distinct from the simpler N-(2-chlorobenzyl) derivative .

N-(2-Chloroethyl)cyclopropanamine Hydrochloride

Pharmaceutically Relevant Analogues

Cyclobenzaprine Hydrochloride

- Molecular Formula : C₂₀H₂₁N·HCl

- Molecular Weight : 311.85 g/mol

- Key Differences: Dibenzocycloheptene backbone with a dimethylamino propyl group.

- Pharmacological Activity : A muscle relaxant acting via CNS pathways, structurally distinct but sharing the hydrochloride salt form. The rigid tricyclic system enhances affinity for adrenergic and serotonergic receptors compared to the flexible cyclopropane in N-(2-chlorobenzyl)cyclopropanamine .

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₈H₁₁Cl₂N₃

- Molecular Weight : 220.10 g/mol

- Key Difference : Chloropyrazine ring replaces the benzyl group.

Structural and Functional Analysis Table

Research Findings and Implications

- Receptor Selectivity : The addition of electron-withdrawing groups (e.g., fluorine, chlorine) enhances binding to serotonin receptors, as seen in and . The parent compound’s simpler structure may lack this specificity but offers a scaffold for further derivatization.

- Metabolic Stability : Compounds with methoxy groups () may undergo faster hepatic metabolism due to demethylation pathways, whereas halogenated derivatives () exhibit prolonged half-lives.

- Synthetic Accessibility : Hydrogenation methods used for analogues () suggest scalable routes for N-(2-chlorobenzyl)cyclopropanamine derivatives, though steric hindrance from substituents could complicate synthesis.

生物活性

N-(2-Chlorobenzyl)cyclopropanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13Cl2N and a molecular weight of 218.12 g/mol. The compound features a cyclopropane ring attached to a benzyl group with a chlorine substituent at the 2-position, which contributes to its unique chemical properties. It typically appears as a crystalline solid and is sensitive to moisture, necessitating dry storage conditions to maintain stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyclopropane ring and the benzylamine moiety enhance its binding affinity, modulating the activity of these targets and leading to various biological effects.

Key Mechanisms:

- Enzyme Interaction: The compound can inhibit or activate specific enzymes, which may alter metabolic pathways.

- Receptor Modulation: It binds to receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the CNS. Its potential therapeutic applications include:

- Antipsychotic Effects: Similar compounds have shown promise in treating psychotic disorders by acting on serotonin receptors (5-HT2C) with selectivity .

- Antimalarial Activity: Related cyclopropyl compounds have demonstrated efficacy against Plasmodium falciparum, indicating potential for further exploration in malaria treatment .

Case Studies and Research Findings

- CNS Activity:

- Antimalarial Potential:

- In Vitro Studies:

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-Chlorobenzyl)cyclopropanamine hydrochloride, and how do catalytic conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrogenation of a Schiff base intermediate (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) using platinum-based catalysts. Catalytic efficiency depends on solvent polarity, hydrogen pressure (typically 1–3 atm), and temperature (25–50°C). Post-reaction purification involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Key Data :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pt/C | EtOH | 78 | ≥98% |

| PtO₂ | MeOH | 65 | 95% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.4 ppm) and cyclopropane protons (δ 1.2–1.8 ppm). The benzylic CH₂ group appears as a singlet near δ 4.3 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 211.07 (calculated for C₁₀H₁₂ClN·HCl). Isotopic patterns validate chlorine presence .

- XRD : Resolve cyclopropane ring geometry and chloride counterion positioning .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture (>30% RH) or light, which may hydrolyze the cyclopropane ring or oxidize the benzyl group. Use PPE (nitrile gloves, safety goggles) during handling, and neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, cyclopropane ring strain) affect binding affinity to serotonin 5-HT₂C receptors?

- Methodological Answer : Replace the 2-chlorobenzyl group with fluorinated or methylated analogs to study electronic effects. Assess receptor activation via radioligand displacement assays (³H-mesulergine) and functional cAMP assays . Cyclopropane ring strain enhances conformational rigidity, increasing selectivity over 5-HT₂A/2B subtypes .

- Key Findings :

| Substituent | 5-HT₂C IC₅₀ (nM) | Selectivity (vs. 5-HT₂A) |

|---|---|---|

| 2-Cl | 12.4 | 150-fold |

| 3-CF₃ | 8.7 | 220-fold |

Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to separate (R)- and (S)-enantiomers. Confirm absolute configuration via X-ray crystallography or optical rotation ([α]D²⁰ = –11.7° for the active enantiomer). Chiral purity >99% is required for in vivo neuropharmacological studies .

Q. How can stability studies under accelerated conditions (e.g., pH, temperature) inform formulation design?

- Methodological Answer : Conduct forced degradation studies :

- Acidic (pH 1.2) : Hydrolysis of cyclopropane to propene derivatives (monitor via TLC).

- Oxidative (H₂O₂) : Benzyl chloride formation detected by GC-MS.

- Thermal (40–60°C) : No decomposition if stored anhydrously .

- Implications : Formulate as lyophilized powder for long-term storage, reconstituted in saline immediately before use.

Contradictions and Validation

- Evidence Conflict : While PubChem lists cyclopropane stability under ambient conditions , MSDS data note potential decomposition under humidity . Resolve via controlled stability trials.

- Stereochemical Ambiguity : Early synthetic routes lacked enantiomeric resolution , but recent studies specify chiral catalysts (e.g., Pt/C with (R)-BINAP) for >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。